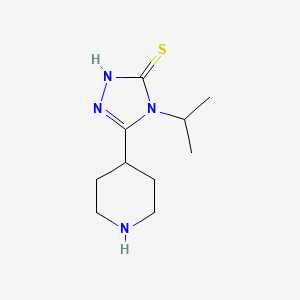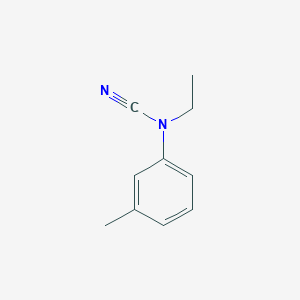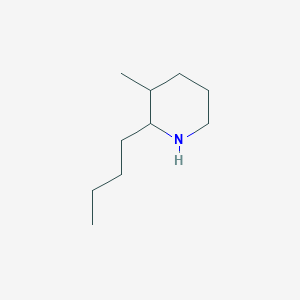
2-Butyl-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound has the molecular formula C10H21N and a molecular weight of 155.28 g/mol . Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with butyl halides under basic conditions to form the desired product . Another approach involves the use of Grignard reagents with piperidine derivatives to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions due to their efficiency and scalability. These methods utilize readily accessible starting materials and catalysts to achieve high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .
Scientific Research Applications
2-Butyl-3-methylpiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug design.
3-Methylpiperidine: A closely related compound with similar chemical properties.
2-Butylpiperidine: Another derivative with a butyl group at a different position on the ring.
Uniqueness
2-Butyl-3-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of butyl and methyl groups on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-butyl-3-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-7-10-9(2)6-5-8-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
RYBYKVJKCXTMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


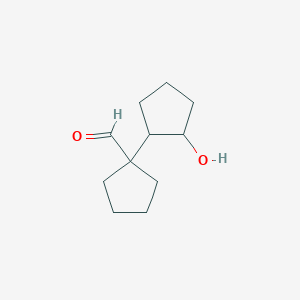
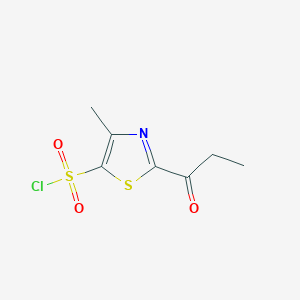
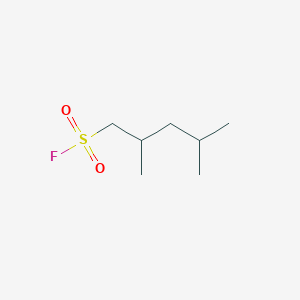
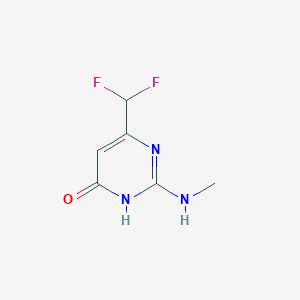
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
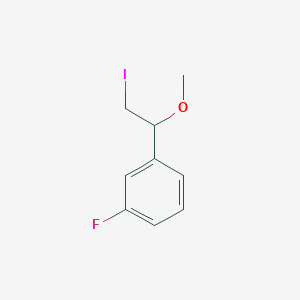
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
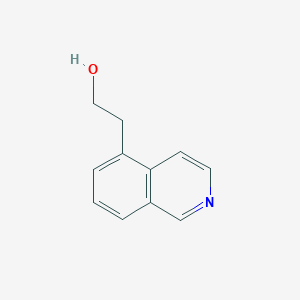
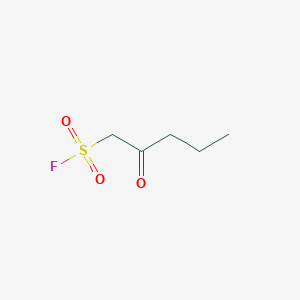
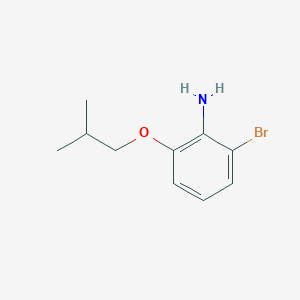
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
